molecular formula C24H36N2O5S2 B280650 N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide

N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide

Cat. No. B280650
M. Wt: 496.7 g/mol
InChI Key: PDTLCIQATCMVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide, commonly known as HET0016, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE, which is involved in the regulation of blood pressure, angiogenesis, and inflammation.

Mechanism of Action

HET0016 selectively inhibits the enzyme 20-HETE, which is involved in the regulation of blood pressure, angiogenesis, and inflammation. 20-HETE is a metabolite of arachidonic acid and is synthesized by the cytochrome P450 enzyme CYP4A. 20-HETE has been shown to increase vascular tone and promote angiogenesis and inflammation. By inhibiting 20-HETE, HET0016 can reduce blood pressure, inhibit angiogenesis, and reduce inflammation.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects. In animal models of hypertension, HET0016 has been shown to reduce blood pressure. In animal models of stroke, HET0016 has been shown to reduce infarct size and improve neurological function. In animal models of cancer, HET0016 has been shown to inhibit tumor growth and metastasis. HET0016 has also been shown to inhibit angiogenesis and reduce inflammation.

Advantages and Limitations for Lab Experiments

HET0016 has several advantages for lab experiments. It is a selective inhibitor of 20-HETE and does not affect other cytochrome P450 enzymes. HET0016 has been shown to have high potency and high selectivity for 20-HETE. However, HET0016 has some limitations for lab experiments. It has poor solubility in water and requires organic solvents for administration. HET0016 also has a short half-life in vivo, which requires frequent dosing.

Future Directions

There are several future directions for the study of HET0016. One area of research is the development of more potent and selective inhibitors of 20-HETE. Another area of research is the study of the role of 20-HETE in various diseases, including hypertension, stroke, and cancer. The development of HET0016 analogs with improved pharmacokinetic properties is also an area of research. Finally, the use of HET0016 in combination with other therapies for the treatment of various diseases is an area of research.

Synthesis Methods

The synthesis of HET0016 involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with N-(2-aminoethyl)-2-hydroxybenzenesulfonamide in the presence of a base. The resulting intermediate is then reacted with 2,3,5,6-tetramethylphenyl isocyanate to form the final product, HET0016. The synthesis method has been optimized to yield high purity and high yield of HET0016.

Scientific Research Applications

HET0016 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor effects. HET0016 has been studied in various animal models of disease, including hypertension, stroke, cancer, and inflammation. HET0016 has also been studied in vitro in various cell lines, including endothelial cells, smooth muscle cells, and cancer cells.

properties

Molecular Formula

C24H36N2O5S2

Molecular Weight

496.7 g/mol

IUPAC Name

N-[2-[2-hydroxyethyl-(2,3,5,6-tetramethylphenyl)sulfonylamino]ethyl]-2,3,5,6-tetramethylbenzenesulfonamide

InChI

InChI=1S/C24H36N2O5S2/c1-15-13-16(2)20(6)23(19(15)5)32(28,29)25-9-10-26(11-12-27)33(30,31)24-21(7)17(3)14-18(4)22(24)8/h13-14,25,27H,9-12H2,1-8H3

InChI Key

PDTLCIQATCMVPA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN(CCO)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN(CCO)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.